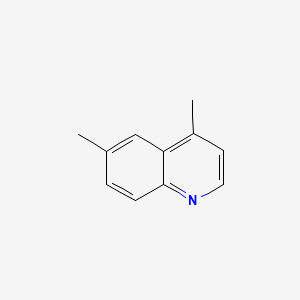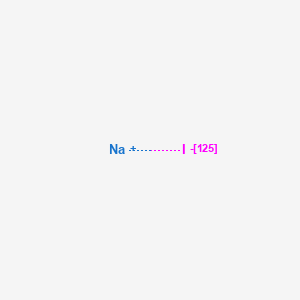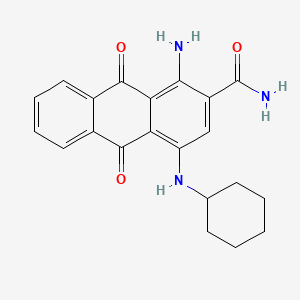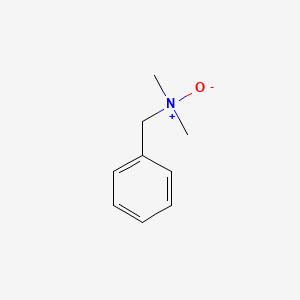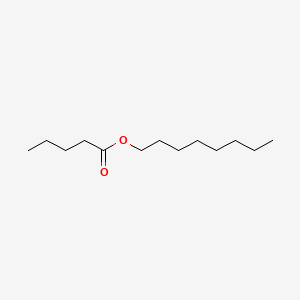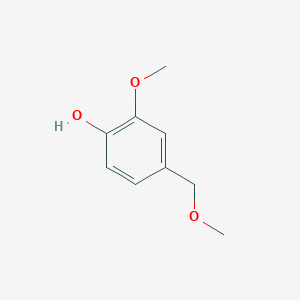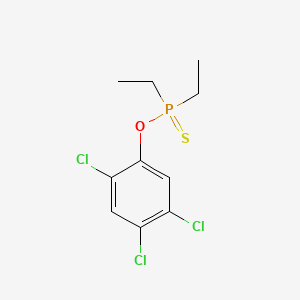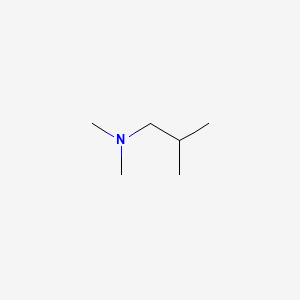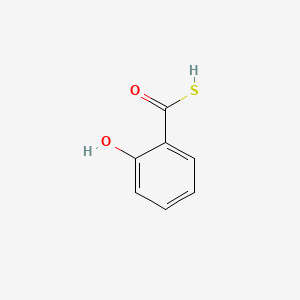
Dibutyldipentyltin
説明
Dibutyldipentyltin (DBDPT) is an organotin compound that has been widely used in various industrial applications such as stabilizers for PVC, antifouling agents for marine paints, and catalysts for polymerization reactions. However, due to its potential toxicity and environmental impact, the use of DBDPT has been restricted in many countries.
科学的研究の応用
Effects on Metabolism and Obesity
Dibutyltin (DBT) is used in manufacturing polyvinyl chloride (PVC) plastics, construction materials, and medical devices. Research indicates that DBT can act as an obesogen, promoting lipid accumulation in human and mouse multipotent mesenchymal stromal stem cells through a PPARγ-dependent pathway. Perinatal exposure to DBT in mice led to increased fat storage, decreased glucose tolerance, and increased leptin levels, particularly in male mice (Chamorro-Garcia et al., 2018).
Impact on Glucocorticoid Receptor Function
DBT has been found to disrupt glucocorticoid receptor (GR) function, potentially impacting metabolic functions and immune system modulation. It inhibits ligand binding to GR and its transcriptional activity, possibly explaining some of the toxic effects of this organotin (Gumy et al., 2008).
Environmental and Microbial Interactions
The environmental pollutant DBT, characterized by pro-oxidative properties, can be efficiently eliminated by the fungal strain Metarhizium robertsii. Natural estrogens, such as estrone and 17β-estradiol, were found to alleviate oxidative stress during the elimination of DBT by this strain (Siewiera et al., 2017).
Influence on PPARγ/RXRα Activity and Inflammation
DBT and its variants have been observed to be partial agonists of PPARγ and RXRα receptors in mammalian cells, influencing adipogenesis and inflammation. These findings highlight the complex role of organotin compounds in cellular metabolism and immune responses (Milton et al., 2017).
Neuroprotective Effects
In studies focusing on neurotoxicity, chitosan was found to mitigate DBT-induced apoptosis in PC12 cells through the inhibition of the mitochondria-dependent pathway, highlighting potential protective strategies against DBT neurotoxicity (Wang et al., 2016).
Effects on Hormone Biosynthesis
Research on rat immature Leydig cells revealed that DBT can inhibit androgen biosynthesis, implicating a selective interference with the expressions and enzyme activities of CYP11A1 and 3β-HSD1 (Li et al., 2021).
Neurotoxicity in Brain Cell Cultures
DBT exhibited neurotoxic effects in aggregating brain cell cultures, impacting myelin content and cholinergic neurons. It presented a distinct toxicological pattern compared to other organotin compounds (Eskes et al., 1999).
特性
IUPAC Name |
dibutyl(dipentyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11.2C4H9.Sn/c2*1-3-5-4-2;2*1-3-4-2;/h2*1,3-5H2,2H3;2*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJXZYDXOZEKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Sn](CCCC)(CCCC)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229248 | |
| Record name | Stannane, dibutyldipentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyldipentyltin | |
CAS RN |
78693-52-4 | |
| Record name | Stannane, dibutyldipentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078693524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, dibutyldipentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



